3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked via an ether bond The propylsulfonyl group attached to the azetidine ring enhances its chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation reactions, often using reagents like propylsulfonyl chloride in the presence of a base.
Coupling with Pyridine: The final step involves the coupling of the azetidine derivative with a pyridine ring. This can be achieved through nucleophilic substitution reactions, where the azetidine oxygen acts as a nucleophile attacking an electrophilic pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfonyl group enhances its binding affinity and specificity, while the azetidine ring provides structural rigidity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-(Ethylsulfonyl)azetidin-3-yl)oxy)pyridine
Comparison
Compared to similar compounds, 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its specific propylsulfonyl group, which imparts distinct chemical and biological properties. The length and flexibility of the propyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(1-propylsulfonylazetidin-3-yl)oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-6-17(14,15)13-8-11(9-13)16-10-4-3-5-12-7-10/h3-5,7,11H,2,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQILKWBJVWXPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.